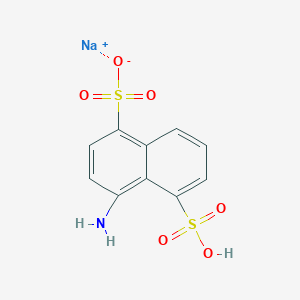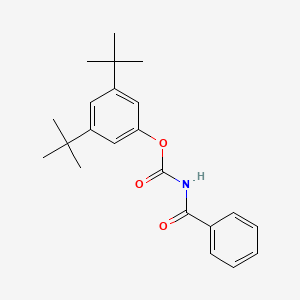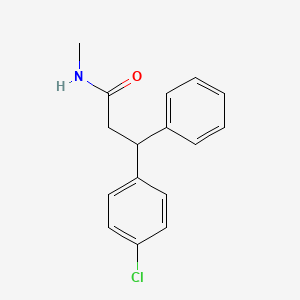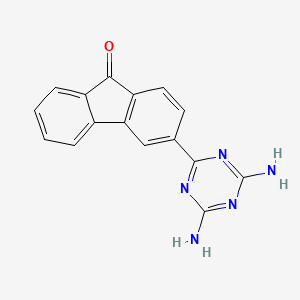![molecular formula C12H15NO5S B3834009 4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone](/img/structure/B3834009.png)
4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone
Descripción general
Descripción
4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPS is a sulfonyl-containing compound that has been synthesized in the laboratory and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This compound has been shown to induce ROS formation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects, including the ability to induce cell death in cancer cells, inhibit enzyme activity, and modulate cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone in lab experiments is its ability to selectively induce cell death in cancer cells, making it a potential candidate for cancer therapy. This compound is also relatively easy to synthesize in the laboratory and can be used in a variety of research applications. One limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone could focus on its potential use in cancer therapy, including the development of this compound-based drugs for the treatment of cancer. Other potential future directions include the use of this compound as a tool for studying enzyme activity and cellular signaling pathways, as well as the development of new synthetic methods for this compound and related compounds. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Aplicaciones Científicas De Investigación
4-methyl-4-[(3-nitrophenyl)sulfonyl]-2-pentanone has been used in several scientific research applications, including as a reagent for the synthesis of other compounds, as a fluorescent probe for the detection of biological molecules, and as a tool for studying enzyme activity. This compound has also been studied for its potential use in cancer therapy due to its ability to induce cell death in cancer cells.
Propiedades
IUPAC Name |
4-methyl-4-(3-nitrophenyl)sulfonylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)8-12(2,3)19(17,18)11-6-4-5-10(7-11)13(15)16/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXMWBNPWYRYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)

![sodium 3-[(phenylsulfonyl)oxy]-1-naphthalenesulfonate](/img/structure/B3833954.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
![sodium 6-(acetylamino)-4-[(phenylsulfonyl)oxy]-2-naphthalenesulfonate](/img/structure/B3833967.png)




![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)



